5,7-Dichloropyrido[3,4-b]pyrazine-2,3(1H,4H)-dione

Medicinal Chemistry Organic Synthesis Process Chemistry

Sourcing inconsistent halogenated pyridopyrazine intermediates can derail kinase inhibitor library synthesis. This compound provides a reliable, dual-handle scaffold. Key advantages: two reactive chlorine atoms at positions 5 and 7 enable regioselective sequential functionalization via SNAr or cross-coupling; scalable, high-yielding one-step synthesis minimizes production cost; clinically validated core scaffold for sovleplenib-derivative exploration. Supplied with rigorous analytical documentation to ensure batch-to-batch consistency for process chemistry.

Molecular Formula C7H3Cl2N3O2
Molecular Weight 232.02 g/mol
CAS No. 168123-76-0
Cat. No. B171995
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5,7-Dichloropyrido[3,4-b]pyrazine-2,3(1H,4H)-dione
CAS168123-76-0
Synonyms5,7-dichloropyrido[3,4-b]pyrazine-2,3(1H,4H)-dione
Molecular FormulaC7H3Cl2N3O2
Molecular Weight232.02 g/mol
Structural Identifiers
SMILESC1=C2C(=C(N=C1Cl)Cl)NC(=O)C(=O)N2
InChIInChI=1S/C7H3Cl2N3O2/c8-3-1-2-4(5(9)11-3)12-7(14)6(13)10-2/h1H,(H,10,13)(H,12,14)
InChIKeyCBXXVEOEMNTYBJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5,7-Dichloropyrido[3,4-b]pyrazine-2,3(1H,4H)-dione: Structure & Procurement


5,7-Dichloropyrido[3,4-b]pyrazine-2,3(1H,4H)-dione (CAS 168123-76-0) is a heterocyclic organic compound with the molecular formula C7H3Cl2N3O2 and a molecular weight of 232.02 g/mol . It belongs to the pyrido[3,4-b]pyrazine-2,3-dione class, characterized by a fused bicyclic ring system containing two chlorine atoms at the 5 and 7 positions on the pyridine moiety and a dione group on the pyrazine ring . This compound is primarily utilized as a key synthetic intermediate and a core scaffold in medicinal chemistry, particularly for the development of kinase inhibitors and other bioactive molecules [1].

Scaffold
Core scaffold of a clinical-stage Syk inhibitor program
supports kinase-focused research
Synthesis
Single-step condensation from commercial diamines
rapid access to gram quantities
Reactivity
5,7-dichloro handles for orthogonal SNAr/cross-coupling
sequential functionalization possible

5,7-Dichloropyrido[3,4-b]pyrazine-2,3-dione: Substitution Challenges


Substituting 5,7-dichloropyrido[3,4-b]pyrazine-2,3(1H,4H)-dione with a generic pyridopyrazine or a different halogenated analog is not chemically equivalent and can derail downstream synthetic pathways. The specific 5,7-dichloro substitution pattern provides a unique vector for orthogonal chemical transformations, enabling regioselective modifications that are not possible with mono-chlorinated, non-chlorinated, or differently substituted analogs . For instance, the presence of two reactive chlorine handles allows for sequential functionalization via nucleophilic aromatic substitution (SNAr) or palladium-catalyzed cross-coupling reactions, which is critical for constructing complex, diverse libraries of kinase inhibitor candidates [1]. Using an alternative scaffold would fundamentally alter the accessible chemical space, requiring a complete re-optimization of the synthetic route and resulting in a different set of final compounds.

Regio
Mono-chlorinated or 5,6-dichloro analogs alter regioselective functionalization, potentially disrupting planned parallel library synthesis.
Handle
Replacing chlorine with other halogens or using non-halogenated pyridopyrazine cores can significantly change reactivity, requiring re-optimization of coupling conditions.

5,7-Dichloropyrido[3,4-b]pyrazine-2,3-dione: Quantitative Evidence


High-Yielding Synthetic Route

Unlike many novel heterocyclic scaffolds that require complex, low-yielding multi-step syntheses, 5,7-dichloropyrido[3,4-b]pyrazine-2,3(1H,4H)-dione can be prepared via a straightforward, one-step condensation from commercially available 2,6-dichloropyridine-3,4-diamine and glyoxal . This route provides a quantifiable advantage in procurement and use for hit-to-lead campaigns or scale-up activities.

Synthetic yield
Reported
83% yield, single step
Supports cost-efficient synthesis and scale-up decisions
Data to verify; reaction optimized on 7.85 g scale
Medicinal Chemistry Organic Synthesis Process Chemistry

Kinase Inhibition Prediction

Computational prediction using the PASS (Prediction of Activity Spectra for Substances) algorithm indicates that the core scaffold of 5,7-dichloropyrido[3,4-b]pyrazine-2,3(1H,4H)-dione has a high probability (Pa) of acting as a protein kinase inhibitor, a property that distinguishes it from other heterocyclic cores [1]. The predicted probability of kinase inhibition (Pa = 0.620) is notably higher than the predicted probability for other activities like antibacterial action (Pa = 0.279).

Kinase prediction
In silico context
Pa = 0.620 (kinase) vs 0.279 (antibacterial)
Prioritizes kinase screening over other bioactivities
PASS computational prediction; requires assay confirmation
Kinase Inhibitor Drug Discovery In Silico Screening

Clinically Validated Kinase Scaffold

The pyrido[3,4-b]pyrazine core, of which 5,7-dichloropyrido[3,4-b]pyrazine-2,3(1H,4H)-dione is a direct derivative, serves as the foundational scaffold for sovleplenib, a selective Spleen Tyrosine Kinase (Syk) inhibitor that has advanced into clinical development [1]. This successful translation of a closely related scaffold from the lab to the clinic provides strong validation for the core motif, a distinction not held by many other heterocyclic starting materials.

Clinical scaffold
Class-level
Core of clinical candidate sovleplenib (Syk inhibitor)
Supports scaffold prioritization for kinase programs
Scaffold relevance may vary with derivatization
Kinase Inhibitor Autoimmune Disease Clinical Candidate

5,7-Dichloropyrido[3,4-b]pyrazine-2,3-dione: Research & Industrial Applications


Kinase Inhibitor Library Synthesis

This compound is ideally suited as a core scaffold for the rapid synthesis of focused kinase inhibitor libraries. Its high-yielding, one-step synthesis allows for cost-effective procurement of gram quantities. The two chlorine atoms at positions 5 and 7 serve as orthogonal reactive handles, enabling diverse functionalization via SNAr or cross-coupling reactions. This dual-functionalization capability is crucial for exploring the chemical space around the clinically validated pyrido[3,4-b]pyrazine core, which is the basis for the clinical candidate sovleplenib [1].

Kinase Probe Development

The predicted high probability of kinase inhibition makes this compound an excellent starting point for designing chemical probes to study kinase function. Its modular synthesis allows for the attachment of affinity tags or fluorescent reporters, facilitating target identification and mechanism-of-action studies. The scaffold's successful use in a clinical candidate [1] suggests that derivatives are likely to possess favorable drug-like properties and cellular permeability.

Scalable Synthesis Routes

The robust and high-yielding synthetic route to this compound is a significant advantage for process chemists. It serves as a reliable, scalable intermediate for the multi-kilogram synthesis of advanced pharmaceutical candidates. The well-defined reaction conditions and use of inexpensive, commercially available starting materials minimize the cost and complexity of large-scale production, making it an attractive building block for industrial applications.

Application
Selection Property
Validation Focus
Kinase inhibitor library synthesis
Dual chlorine reactivity for orthogonal diversification
Regioselective functionalization, library scope
Kinase probe development
Predicted kinase activity, core scaffold of advanced programs
Kinase panel profiling, target engagement assays
Scalable synthesis routes
High-yielding single-step from commodity materials
Process robustness, multi-gram scale-up consistency

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
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